4-(4-methoxyphenyl)-2-(4-methylbenzyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide
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Description
4-(4-methoxyphenyl)-2-(4-methylbenzyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide is a useful research compound. Its molecular formula is C21H19N3O4S and its molecular weight is 409.46. The purity is usually 95%.
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Scientific Research Applications
Anticancer Applications
One area of research has focused on the synthesis of compounds related to 4-(4-methoxyphenyl)-2-(4-methylbenzyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide and their potential anticancer activities. For instance, Kamal et al. (2011) synthesized two series of compounds based on similar scaffolds and tested them for anticancer activity against various cancer cell lines, including lung, ovary, prostate, breast, and colon cancers. These compounds exhibited moderate to good inhibitory activity, with some showing promise due to their ability to inhibit tubulin polymerization, a mechanism often targeted in cancer therapy (Kamal et al., 2011).
Photodynamic Therapy for Cancer
Another study by Pişkin et al. (2020) explored the synthesis of new zinc phthalocyanine compounds substituted with new benzenesulfonamide derivative groups containing a Schiff base. These compounds, related in structure to the query compound, showed high singlet oxygen quantum yield, good fluorescence properties, and appropriate photodegradation quantum yield, making them potentially useful as Type II photosensitizers in photodynamic therapy for cancer treatment (Pişkin et al., 2020).
Synthesis and Chemical Properties
Neill et al. (1998) investigated the synthesis of pyrido-1,2,4-thiadiazines related to antihypertensive 1,2,4-benzothiadiazine-1,1-dioxides. This research provides insight into the chemical properties and synthesis methods of compounds structurally related to this compound, contributing to the understanding of their potential applications in medicinal chemistry (Neill et al., 1998).
Properties
IUPAC Name |
4-(4-methoxyphenyl)-2-[(4-methylphenyl)methyl]-1,1-dioxopyrido[2,3-e][1,2,4]thiadiazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O4S/c1-15-5-7-16(8-6-15)14-23-21(25)24(17-9-11-18(28-2)12-10-17)20-19(29(23,26)27)4-3-13-22-20/h3-13H,14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DISJPAOJJQKIGO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=O)N(C3=C(S2(=O)=O)C=CC=N3)C4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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